

biological activity of 5-bromo-N-butylpyridin-2-amine derivatives compared to analogs

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Compound of Interest

Compound Name: 5-bromo-N-butylpyridin-2-amine

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A Comparative Guide to the Biological Activity of 5-Bromo-N-Alkylpyridin-2-Amine Derivatives and Their Analogs

This guide provides a comparative analysis of the biological activities of derivatives of 5-bromopyridin-2-amine, with a focus on N-alkylated compounds and their structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The pyridine scaffold is a fundamental core in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.^{[1][2]} The strategic placement of substituents on the pyridine ring, such as a halogen at the 5-position and an amino group at the 2-position, provides a versatile platform for developing novel therapeutic agents. The bromine atom is particularly useful as it allows for further molecular diversification through cross-coupling reactions.^[1] This guide focuses on the biological activities of N-alkylated 5-bromopyridin-2-amine derivatives and compares them with other structurally related analogs.

Data Presentation

Antimicrobial and Biofilm Inhibition Activity

The following table summarizes the biofilm inhibition activity of a series of 5-aryl-2-methylpyridin-3-amine derivatives, which are structural analogs of the target compounds.

These derivatives were synthesized from 5-bromo-2-methylpyridin-3-amine.[3]

Compound	Substituent (Aryl group)	Biofilm Inhibition vs. E. coli (%)
4a	4-methylphenyl	87.36
4b	3,5-dimethylphenyl	83.90
4c	4-methoxyphenyl	82.97
4d	4-iodophenyl	84.30
4e	4-(trifluoromethyl)phenyl	87.09
4f	4-(methylthio)phenyl	91.95
4g	naphthalen-2-yl	83.62
4h	4-iodophenyl (from acetamide)	-
4i	3,4,5-trimethoxyphenyl	86.48

Data from Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[3]

In another study, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which represent a more complex heterocyclic system derived from a pyridine core, were evaluated for their antimicrobial activity.[2]

Compound	R-group on Phenyl Ring	MIC vs. <i>P. aeruginosa</i> (μM)	MIC vs. <i>E. coli</i> (μM)
3c	4-F	>3.83	>3.83
3f	4-Br	>3.12	>3.12
3g	4-NO ₂	0.21	0.21

Data from Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.[2]

Anticancer and Kinase Inhibitory Activity

A series of pyrimidin-2-amine derivatives were synthesized and evaluated as potent PLK4 inhibitors, demonstrating significant anticancer potential.[4]

Compound	Structure	PLK4 IC ₅₀ (μM)
3b	(structure not shown)	0.0312
8h	(structure not shown)	0.0067

Data from Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[4]

Derivatives of 2-amino-5-bromo-4-methylpyridine have been investigated for their potential as anticancer agents through the inhibition of cyclin-dependent kinases (CDKs).[1] The antiproliferative activity is typically assessed using the MTT assay.[1]

Experimental Protocols

Biofilm Inhibition Assay

The biofilm inhibition activity of the synthesized pyridine derivatives was evaluated against *Escherichia coli*.^[3] The protocol involves growing the bacteria in the presence of the test compounds and quantifying the extent of biofilm formation. A high percentage of inhibition indicates potent activity.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the thiazolo[4,5-b]pyridin-2-ones was determined by measuring their Minimum Inhibitory Concentration (MIC).^[2] This assay involves exposing various concentrations of the compounds to pathogenic bacteria and fungi to determine the lowest concentration that inhibits visible growth.

MTT Assay for Antiproliferative Activity

The antiproliferative activity of pyrimido[4,5-d]pyrimidine derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.^[1] The key steps are as follows:

- Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates.^[1]
- Compound Treatment: Cells are treated with various concentrations of the test compounds.^[1]
- Incubation: The plates are incubated for 48-72 hours.^[1]
- MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a suitable solvent.
- Absorbance Measurement: The absorbance is read using a microplate reader to determine cell viability.

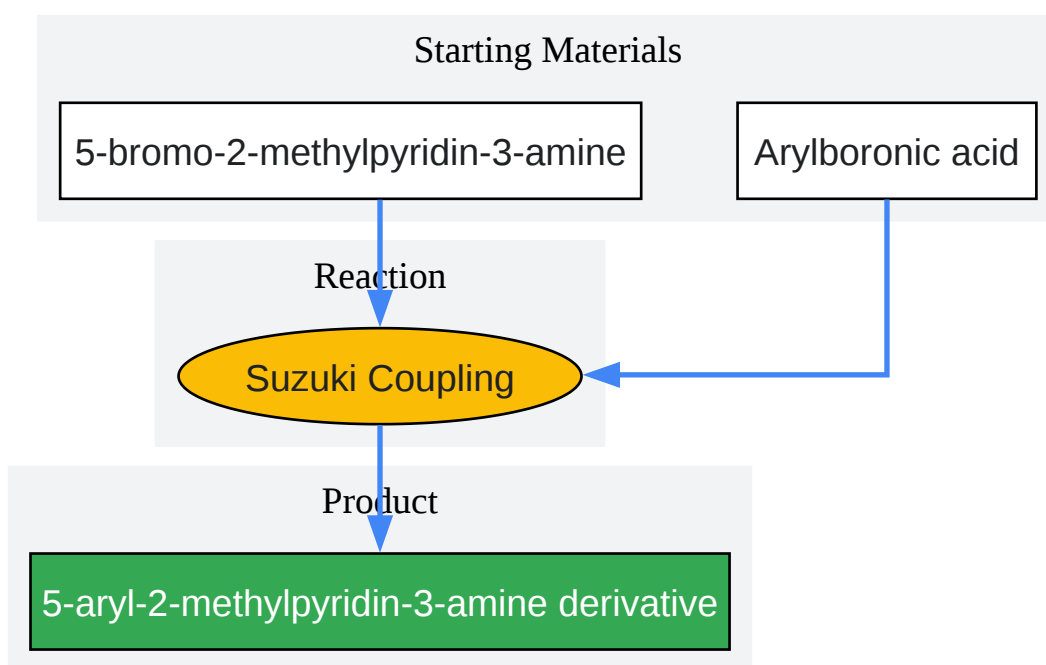
PLK4 Kinase Inhibition Assay

The inhibitory activity against Polo-like kinase 4 (PLK4) was determined using an in vitro enzyme activity assay.[4] The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated.[4]

Signaling Pathways and Experimental Workflows

General Synthetic Pathway for 5-Aryl-Pyridine Derivatives

The synthesis of 5-aryl-2-methylpyridin-3-amine derivatives typically involves a Suzuki cross-coupling reaction. The following diagram illustrates the general workflow.

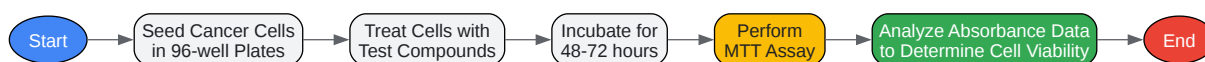


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Caption: General workflow for the synthesis of 5-aryl-pyridine derivatives.

Workflow for Antiproliferative Activity Screening

The following diagram outlines the typical workflow for screening compounds for their antiproliferative activity using the MTT assay.



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Caption: Workflow of the MTT assay for antiproliferative activity.

Conclusion

The derivatives of 5-bromopyridin-2-amine and its analogs represent a promising class of compounds with diverse biological activities. The data presented in this guide highlight their potential as antimicrobial and anticancer agents. The structure-activity relationships suggest that modifications at the 5-position of the pyridine ring and the N-substituent of the amino group are crucial for modulating biological activity. Further investigation and optimization of these scaffolds could lead to the development of novel and effective therapeutic agents.

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